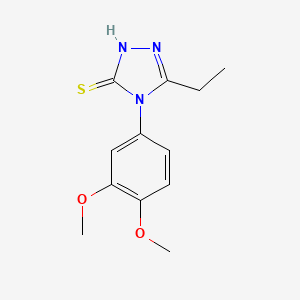![molecular formula C17H19NO3S B4793391 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4793391.png)
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide, also known as MPTP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide exerts its effects by selectively targeting and destroying dopamine-producing neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced neurotoxicity is not fully understood, but it is thought to involve the formation of toxic metabolites that damage neurons.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has a number of biochemical and physiological effects on the body. In addition to its neurotoxic effects, 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction. These effects may contribute to the development of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying Parkinson's disease. Additionally, 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced neurotoxicity can be easily measured and quantified, allowing for accurate assessment of treatment efficacy.
However, there are also limitations to the use of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, the neurotoxic effects of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide are irreversible, making it difficult to use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide. One area of interest is the development of new treatments for Parkinson's disease. 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced neurotoxicity can be used to test the efficacy of potential treatments, and new compounds that protect against 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide toxicity may have therapeutic potential.
Another potential direction for research is the study of the role of oxidative stress and inflammation in neurodegenerative diseases. 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced oxidative stress and inflammation may contribute to the development of Parkinson's disease, and further research is needed to fully understand these mechanisms.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide, or 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide, is a valuable compound for scientific research. Its unique mechanism of action and potential applications in various fields make it a useful tool for studying Parkinson's disease and other neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide and to develop new treatments for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has been widely used in scientific research for its potential applications in various fields. One of the primary applications of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide is in the study of Parkinson's disease. 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has been shown to induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the mechanisms of the disease and developing potential treatments.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(21-15-9-7-14(20-2)8-10-15)17(19)18-13-5-4-6-16(11-13)22-3/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMPSDELLRPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[3-(methylsulfanyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-2-methylphenyl)-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4793329.png)

![N-(2-methoxy-5-methylphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4793346.png)
![methyl 4-{5-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4793351.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4793364.png)

![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4793384.png)
![2-[(2-chlorobenzylidene)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4793388.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4793400.png)
![2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline](/img/structure/B4793422.png)
